3-[1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one
Description
Properties
IUPAC Name |
3-[1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN4O2/c12-9-5-13-7-14-10(9)15-2-1-8(6-15)16-3-4-18-11(16)17/h5,7-8H,1-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFHTPZIGDXXIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCOC2=O)C3=NC=NC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one typically involves multiple steps, starting from readily available precursorsThe final step often involves the formation of the oxazolidinone ring through cyclization reactions under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluoropyrimidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-[1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various diseases due to its unique structural features.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets within biological systems. The fluoropyrimidine moiety is known to interact with nucleic acids, potentially inhibiting DNA and RNA synthesis. The pyrrolidine ring may enhance binding affinity to certain proteins, while the oxazolidinone ring can contribute to the overall stability and bioavailability of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 3-[1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one, enabling comparative analysis of their molecular features and biological implications.
3-[(3R/S)-1-(7-Fluoro-9H-pyrimido[4,5-b]indol-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one
- Structure : Replaces the 5-fluoropyrimidine with a 7-fluoropyrimidoindole group.
- The pyrimidoindole extension enhances π-stacking interactions, while the oxazolidinone stabilizes the pyrrolidine conformation .
- Key Difference : The bulkier pyrimidoindole moiety may reduce solubility compared to the simpler 5-fluoropyrimidine in the target compound.
4-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one
- Structure : Substitutes the fluoropyrimidine with a 2-fluorophenyl-oxadiazole group.
- Activity: Oxadiazole rings are bioisosteres for esters/amides, improving metabolic stability.
- Key Difference : Lacks the fluoropyrimidine’s hydrogen-bonding capacity, which may reduce target specificity.
3-(Pyrrolidin-3-yl)-1,3-oxazolidin-2-one Hydrochloride
- Structure : Simplifies the target compound by omitting the 5-fluoropyrimidine substituent.
- Activity : Serves as a building block for kinase inhibitors. The absence of fluoropyrimidine reduces steric hindrance, allowing broader derivatization .
- Key Difference : Lower molecular weight (227.67 g/mol vs. ~320–350 g/mol for fluorinated analogs) may improve pharmacokinetics but decrease target affinity.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Fluoropyrimidine vs. Pyrimidoindole : The target compound’s 5-fluoropyrimidine group likely offers a balance between target affinity (via fluorine’s electronegativity) and solubility, contrasting with the pyrimidoindole analog’s superior binding but poorer pharmacokinetics .
- Oxadiazole Derivatives : Compounds like those in demonstrate how heterocyclic replacements (e.g., oxadiazole) can alter physicochemical properties, suggesting avenues for optimizing the target compound’s stability .
- Synthetic Flexibility: The hydrochloride derivative () underscores the oxazolidinone-pyrrolidine scaffold’s versatility, enabling modular drug design .
Biological Activity
3-[1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to the oxazolidinone class, which has been widely studied for its antibacterial properties. The presence of the 5-fluoropyrimidine moiety enhances its biological profile, making it a candidate for further exploration in antibiotic development.
- Molecular Formula : C₁₁H₁₃FN₄O₂
- Molecular Weight : 252.24 g/mol
- CAS Number : 2380068-39-1
- Structure : The compound features a pyrrolidine ring linked to an oxazolidinone core, with a fluorinated pyrimidine substituent.
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of oxazolidinone derivatives, including this compound. The compound exhibits notable activity against various gram-positive bacteria.
Minimum Inhibitory Concentration (MIC) values have been reported as follows:
- Staphylococcus aureus : MIC = 0.25 µg/mL
- Enterococcus faecalis : MIC = 4 µg/mL
- Streptococcus pneumoniae : MIC = 8 µg/mL
These values indicate that the compound is significantly more potent than traditional antibiotics such as linezolid, which is often used as a benchmark in antibacterial efficacy studies .
The mechanism by which this compound exerts its antibacterial effects likely involves inhibition of protein synthesis in bacteria. The oxazolidinone class is known to bind to the bacterial ribosome, preventing the formation of functional ribosomal subunits necessary for protein translation .
Study 1: Optimization of Antibacterial Activity
A study published in Molecules focused on optimizing derivatives of oxazolidinones containing pyrimidine substituents. The research demonstrated that specific structural modifications could enhance antibacterial potency and reduce cytotoxicity. For instance, compound 7j , structurally similar to our compound of interest, showed an eightfold increase in inhibitory effect compared to linezolid .
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| 7j | 0.25 | S. aureus |
| Linezolid | 2.0 | S. aureus |
Study 2: Biofilm Inhibition
In addition to direct antibacterial effects, the ability of oxazolidinones to inhibit biofilm formation has been investigated. Biofilms are protective environments for bacteria that contribute to persistent infections. The tested compounds displayed significant inhibition of biofilm formation at concentrations lower than their MICs, suggesting a dual-action mechanism that could be beneficial in treating chronic infections .
Cytotoxicity Assessment
Cytotoxicity studies using the HeLa cell line indicated that while the compound is effective against bacteria, it exhibits low toxicity towards human cells at therapeutic concentrations. The cytotoxicity was assessed using the MTT assay, revealing that cell viability remained above 85% at concentrations below 256 µg/mL .
Q & A
Basic: What synthetic methodologies are commonly employed for constructing the pyrrolidine-oxazolidinone core in this compound?
The synthesis of the pyrrolidine-oxazolidinone core typically involves asymmetric cyclization or multi-step functionalization. For example, oxazolidinone chiral auxiliaries can be synthesized via nucleophilic substitution or ring-opening reactions of epoxides, followed by stereoselective pyrrolidine ring formation. X-ray crystallography (e.g., oxazolidinone derivatives in ) is critical for confirming stereochemistry . Key steps include:
- Ring-closing metathesis for pyrrolidine formation.
- Carbamate cyclization under basic conditions for oxazolidinone synthesis.
- Fluoropyrimidine coupling via Buchwald-Hartwig amination or SNAr reactions .
Advanced: How can researchers resolve stereochemical ambiguities during the synthesis of fluoropyrimidine-pyrrolidine derivatives?
Stereochemical challenges arise during fluoropyrimidine coupling and pyrrolidine ring closure. To address this:
- Use X-ray crystallography (e.g., for monoclinic crystal data) to confirm absolute configurations .
- Apply dynamic NMR spectroscopy to study rotational barriers in fluoropyrimidine substituents.
- Employ computational modeling (DFT calculations) to predict energetically favored conformers .
Contradictions between NMR and X-ray data may require variable-temperature crystallography or NOESY experiments to validate spatial arrangements.
Basic: What analytical techniques are recommended for assessing the purity of this compound in preclinical studies?
Purity analysis requires orthogonal methods:
- HPLC with UV/Vis detection : Use a C18 column and ammonium acetate buffer (pH 6.5) for optimal separation, as described in pharmacopeial assays .
- LC-MS/MS : Monitor molecular ions (e.g., m/z 357.44 for related pyrrolidinone derivatives) and fragmentation patterns .
- Elemental analysis : Validate stoichiometry (C, H, N, F content) against theoretical values .
Advanced: How can researchers design experiments to evaluate the compound’s stability under physiological conditions?
Stability studies should mimic biological environments:
- pH-dependent degradation : Incubate the compound in buffers (pH 1.2–7.4) at 37°C, analyzing degradation products via LC-HRMS .
- Oxidative stress testing : Use hydrogen peroxide or cytochrome P450 enzymes to identify reactive metabolites .
- Long-term storage : Conduct accelerated stability studies (40°C/75% RH) for 6 months, monitoring crystallinity changes via XRPD ( ) .
Basic: What in vitro models are suitable for preliminary screening of this compound’s biological activity?
Prioritize target-specific assays:
- Kinase inhibition assays : Test against fluoropyrimidine-sensitive kinases (e.g., EGFR, VEGFR) using fluorescence polarization .
- Cell viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) with ATP-based luminescence endpoints .
- Plasma protein binding : Assess free fraction via equilibrium dialysis .
Advanced: How should researchers address contradictory data between enzymatic inhibition and cellular activity profiles?
Conflicting data may stem from off-target effects or metabolic instability. Mitigate this by:
- Proteome-wide profiling : Use affinity chromatography or thermal shift assays to identify unintended targets .
- Metabolite identification : Incubate the compound with liver microsomes and analyze via LC-MS/MS .
- Permeability assays : Measure P-gp efflux ratios in Caco-2 cells to evaluate bioavailability limitations .
Basic: What computational tools are recommended for predicting the compound’s physicochemical properties?
Use in silico platforms to estimate:
- LogP and solubility : Employ Schrodinger’s QikProp or ACD/Labs Percepta .
- pKa : Sparc or MarvinSuite for ionization constants .
- ADME profiles : SwissADME or ADMET Predictor .
Advanced: What strategies optimize the compound’s selectivity for fluoropyrimidine-binding enzymes over structurally similar targets?
Enhance selectivity via:
- Structure-activity relationship (SAR) studies : Modify substituents on the pyrrolidine ring (e.g., for pyridinyl analogs) .
- Co-crystallization studies : Resolve binding modes with target enzymes (e.g., for monoclinic crystal data) .
- Free-energy perturbation (FEP) calculations : Predict binding affinity changes for mutant enzymes .
Basic: How can researchers validate the compound’s mechanism of action in complex biological systems?
Use multi-omics approaches :
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
- Proteomics : SILAC-based quantification of target enzyme levels .
- Metabolomics : NMR or LC-MS to track pathway perturbations (e.g., nucleotide biosynthesis) .
Advanced: What experimental designs minimize batch-to-batch variability in large-scale synthesis?
Implement quality-by-design (QbD) principles:
- Design of Experiments (DoE) : Vary reaction parameters (temperature, catalyst loading) to identify critical factors .
- Process analytical technology (PAT) : Use inline FTIR or Raman spectroscopy for real-time monitoring .
- Crystallization control : Optimize solvent-antisolvent ratios to ensure consistent polymorph formation ( ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
